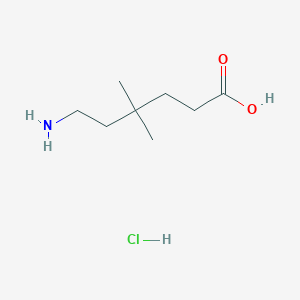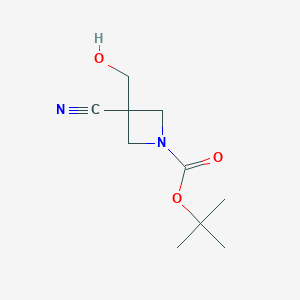
6-Amino-4,4-dimethylhexanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4,4-dimethylhexanoic acid hydrochloride (6-ADH) is an important organic compound that has been studied for its various biochemical and physiological effects. It is commonly used in laboratory experiments due to its wide range of applications in scientific research. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-ADH.
科学的研究の応用
Metabolism and Detection of Heterocyclic Amines
Biomonitoring and Metabolism : Studies have developed methods for biomonitoring heterocyclic aromatic amine metabolites, like MeIQx, in human urine, highlighting the body's processing and excretion of these compounds following dietary intake. For example, one study developed a procedure for analyzing and quantifying N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, a metabolite of MeIQx, in human urine, indicating metabolism involving N-oxidation and conjugation reactions (Stillwell et al., 1999).
Effects on Prostate Cancer Risk : Research into the interaction between dietary HCAs intake and genetic polymorphisms in enzymes involved in HCA metabolism suggests that specific genetic variants may modify the risk associated with HCA intake from cooked meat, implicating the role of metabolism in modulating cancer risk (Koutros et al., 2009).
Adduct Formation and Human Exposure : Studies on macromolecular adduct formation and metabolism of HCAs at low doses in humans and rodents highlight the formation of DNA and protein adducts, suggesting potential mechanisms of carcinogenesis through exposure to diet-derived HCAs (Turteltaub et al., 1999).
Pharmacokinetics and Clinical Implications
- Pharmacokinetics of Related Compounds : Although not directly related to 6-Amino-4,4-dimethylhexanoic acid hydrochloride, studies on the pharmacokinetics of compounds such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA) shed light on how similar compounds might be processed in the body. DMXAA, for example, exhibits non-linear pharmacokinetics with a dose-dependent increase in plasma concentrations, underscoring the complex metabolism and elimination mechanisms involved (Jameson et al., 2007).
特性
IUPAC Name |
6-amino-4,4-dimethylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,5-6-9)4-3-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPUGPGSVMOCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4,4-dimethylhexanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)
![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)






![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)
![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)